Isononanamine

Description

The exact mass of the compound this compound is 143.167399674 g/mol and the complexity rating of the compound is 59.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

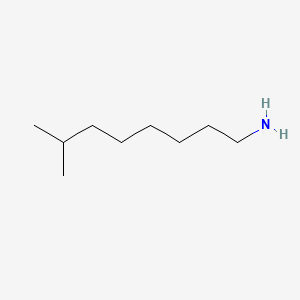

7-methyloctan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-9(2)7-5-3-4-6-8-10/h9H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDVMKLYUKZMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50110002 | |

| Record name | 7-Methyl -1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27775-00-4, 50782-86-0 | |

| Record name | Isononanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027775004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methyl -1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4E223UMCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isononanamine: Molecular Classification and Structural Features Relevant to Reactivity

Primary Amine Characteristics and Nitrogen Atom Electronic Configuration

Primary amines, characterized by the general formula R-NH₂, possess a nitrogen atom that is typically sp³ hybridized. This hybridization results in a trigonal pyramidal geometry around the nitrogen atom, with the lone pair of electrons occupying one of the sp³ orbitals. libretexts.orgbyjus.comallen.insolubilityofthings.comwikipedia.orglibretexts.org This lone pair is crucial for the amine's reactivity, rendering it both basic and nucleophilic. The nitrogen atom's ability to donate this electron pair allows amines to act as Brønsted-Lowry bases by accepting protons, and as nucleophiles by attacking electron-deficient centers in various chemical reactions. byjus.comsolubilityofthings.comquora.commsu.edu The C-N bond length in amines is generally shorter than C-C bonds, and the bond angles are slightly compressed from the ideal tetrahedral angle due to the repulsion from the lone pair. libretexts.orgbyjus.com

The specific electronic configuration of the nitrogen atom in isononanamine (B1580606) dictates its behavior. The lone pair is readily available for chemical interactions, contributing to its nucleophilic character. The electron-donating inductive effect of the alkyl groups (in this case, the branched nonyl chain) further enhances the electron density on the nitrogen atom, increasing its basicity and nucleophilicity compared to ammonia (B1221849) or less substituted amines. msu.edu

Isomeric Considerations and Branching Patterns

The term "isononyl" refers to a branched nine-carbon alkyl group. While a specific isomer for "this compound" might be implied, in practice, it often refers to a mixture of isomers derived from commercially available isononyl alcohol. atamanchemicals.com A common structure associated with the isononyl group is 7-methyloctan-1-yl, making this compound 7-methyloctan-1-amine. uni.lunih.govncats.io The branching in the alkyl chain, as opposed to a linear nonyl group, can influence several properties:

Steric Hindrance: The branched structure can create steric hindrance around the nitrogen atom. This can affect the rate and accessibility of reactions, potentially making it less reactive in certain nucleophilic attacks compared to a linear primary amine of similar molecular weight, though the electron-donating effect of the alkyl chain generally increases basicity. quora.commsu.edu

Physical Properties: Branching typically lowers melting points and can affect boiling points and solubility compared to linear isomers. libretexts.org For instance, branched alkanes generally have lower boiling points than their straight-chain counterparts due to reduced surface area for van der Waals interactions. libretexts.org

Derivatives and Related Branched Amine Structures

This compound serves as a precursor or a structural motif for other important branched amines, notably diisononylamine (B8716261) and triisononylamine.

Diisononylamine: This is a secondary amine (R₂NH) where two isononyl groups are attached to the nitrogen atom. Its chemical formula is C₁₈H₃₉N, and it is also known by IUPAC name 7-methyl-N-(7-methyloctyl)octan-1-amine. atamanchemicals.comchemblink.comuni.luepa.gov Diisononylamine is synthesized through the amination of isononyl alcohols or similar precursors. atamanchemicals.com It is utilized as a chemical intermediate in the production of surfactants, lubricants, and corrosion inhibitors, leveraging its hydrophobic nature. atamanchemicals.com

Triisononylamine: This is a tertiary amine (R₃N) with three isononyl groups bonded to the nitrogen atom. Its molecular formula is C₂₇H₅₇N. lookchem.comchemblink.comchemicalbook.com Triisononylamine is employed as an intermediate in the synthesis of various products, including corrosion inhibitors, surfactants, flotation agents, rubber additives, lubricants, and pesticides. lookchem.com Its branched structure and high boiling point are advantageous for applications requiring effective dispersion and dissolution of organic materials, particularly in the oil and gas industry. lookchem.com

Advanced Synthetic Methodologies for Isononanamine and Its Derivatives

Amination Pathways and Precursor Utilization

The industrial synthesis of isononanamine (B1580606) predominantly relies on the amination of precursors derived from C8 olefin streams. These precursors, typically isononyl alcohols or isononanals, are subjected to amination reactions that introduce the primary amine functionality.

One of the primary routes is the reductive amination of isononanal . This process involves the reaction of isononanal with ammonia (B1221849) in the presence of a reducing agent, typically hydrogen gas, and a heterogeneous catalyst. rsc.org The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrogenated to yield this compound.

Another significant pathway is the direct amination of isononyl alcohol . This method, often referred to as "borrowing hydrogen" or "hydrogen auto-transfer," involves the reaction of isononyl alcohol with ammonia over a catalyst. The catalyst facilitates the temporary dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with ammonia to form an imine. This imine is then hydrogenated by the "borrowed" hydrogen to produce this compound, with water as the only byproduct. researchgate.netnih.gov This approach is considered highly atom-economical and environmentally benign. nih.gov

A more direct approach from olefins is the hydroaminomethylation of C8 alkenes , such as diisobutylene. This one-pot reaction combines hydroformylation and reductive amination. nih.govresearchgate.netrsc.org The olefin is first converted to an aldehyde via hydroformylation, which then reacts in situ with ammonia and is reduced to the target amine. nih.gov This tandem catalytic process offers a streamlined route to this compound, minimizing intermediate separation steps. nih.gov

Functional Group Interconversions Leading to this compound

One such method is the reduction of isononanonitrile . The nitrile group can be catalytically hydrogenated to the primary amine. This approach is contingent on the availability of synthetic routes to the corresponding C9 nitrile.

Another potential pathway is the Schmidt reaction of isononanoic acid . This reaction involves the treatment of a carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst to yield the corresponding amine with the loss of one carbon atom as carbon dioxide. While a versatile method for amine synthesis, its application for this compound would depend on the efficient and safe handling of hydrazoic acid.

Derivatization Strategies for Structural Modification and Target Molecule Synthesis

The primary amine group of this compound serves as a versatile handle for a wide range of derivatization reactions, enabling the synthesis of a diverse array of target molecules with specific functionalities. These derivatives are utilized in various industrial applications, including as corrosion inhibitors and lubricant additives. google.com

N-Alkylation of this compound leads to the formation of secondary and tertiary amines. Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the nitrogen atom. These N-alkylated derivatives often exhibit modified solubility and surface activity.

N-Acylation of this compound with acyl chlorides or anhydrides yields the corresponding amides. These N-acyl derivatives are important intermediates in the synthesis of various specialty chemicals. For instance, the reaction of this compound with unsaturated carboxylic acids can produce substituted polyamines that are effective corrosion inhibitors. google.com

The reaction of this compound with epoxides results in the formation of amino alcohols. These derivatives can possess surfactant properties and are used in various formulations. Furthermore, this compound can be used to synthesize Schiff bases through condensation with aldehydes or ketones. These imines can serve as intermediates for the synthesis of more complex molecular architectures.

The derivatization of this compound is crucial for its application in lubricant formulations. Esters of isononanoic acid, which can be produced from isononanal (a precursor to this compound), are used as lubricants. google.com Derivatives of this compound itself can also be incorporated into lubricant packages to enhance performance.

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed in the key synthetic transformations.

In the reductive amination of isononanal , heterogeneous catalysts based on nickel, cobalt, palladium, or platinum supported on materials like alumina (B75360) or silica (B1680970) are commonly used. rsc.orgnih.gov These catalysts facilitate the hydrogenation of the intermediate imine under hydrogen pressure. Recent research has focused on the development of highly active and selective cobalt-based catalysts that can operate under mild conditions. nih.govresearchgate.net

For the direct amination of isononyl alcohol , ruthenium-based homogeneous catalysts have shown high efficacy. google.com Heterogeneous catalysts, particularly those based on nickel and palladium, are also being explored to simplify catalyst separation and recycling. rsc.orgresearchgate.net The choice of catalyst and support can significantly influence the reaction's activity and selectivity towards the desired primary amine. researchgate.net

Hydroaminomethylation of octenes typically employs rhodium or cobalt-based catalysts. nih.govrsc.org The ligand coordinated to the metal center plays a crucial role in controlling the regioselectivity of the hydroformylation step, which in turn determines the branching pattern of the resulting this compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of Isononanamine

Nucleophilic Reactivity of the Amine Moiety

The amine functional group in isononanamine (B1580606) is characterized by a nitrogen atom bearing a lone pair of electrons, rendering it a potent nucleophile. libretexts.org Nucleophilicity is a measure of a species' ability to donate an electron pair to an electrophile to form a new covalent bond. libretexts.org The reactivity of this compound as a nucleophile is influenced by several factors, including steric hindrance around the nitrogen atom and the nature of the solvent. masterorganicchemistry.comkhanacademy.org

In nucleophilic substitution reactions, this compound can displace a leaving group from an electrophilic carbon center. A classic example is the reaction with alkyl halides, where the amine attacks the carbon atom bonded to the halogen, leading to the formation of a secondary amine and a halide ion. youtube.com This reaction typically proceeds via an S(_N)2 mechanism, which involves a backside attack and inversion of stereochemistry if the carbon is chiral. youtube.com

The nucleophilicity of amines like this compound is also evident in their reactions with epoxides. The strained three-membered ring of an epoxide is susceptible to ring-opening by nucleophilic attack. This compound can attack one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. youtube.com Under neutral or basic conditions, the attack generally occurs at the less sterically hindered carbon atom. youtube.com

The table below summarizes the general trends in the nucleophilicity of amines, which provides a framework for understanding the reactivity of this compound.

| Factor | Influence on Nucleophilicity | Rationale |

| Basicity | Generally, stronger bases are stronger nucleophiles. masterorganicchemistry.com | A more basic amine has a more available lone pair for donation. |

| Steric Hindrance | Increased steric bulk around the nitrogen atom decreases nucleophilicity. masterorganicchemistry.com | Bulky groups impede the approach of the nucleophile to the electrophilic center. |

| Solvent | Protic solvents can decrease nucleophilicity through hydrogen bonding. khanacademy.org | Hydrogen bonds solvate the amine, reducing the availability of the lone pair. |

| Alpha-Effect | The presence of an adjacent atom with a lone pair (e.g., in hydrazine) enhances nucleophilicity. masterorganicchemistry.com | This effect is not directly applicable to this compound but is a key principle in nucleophilicity. |

Role of this compound in Condensation and Addition Reactions

This compound readily participates in condensation and addition reactions, particularly with carbonyl compounds and activated alkenes. These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen and carbon-carbon bonds.

Condensation Reactions with Carbonyl Compounds:

This compound reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The mechanism proceeds through a carbinolamine intermediate. chemtube3d.com The formation of the iminium ion is a key step in this process. chemistrysteps.com

The Mannich reaction is another important condensation reaction where this compound can act as the amine component. This three-component reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton (like a ketone). libretexts.orgwikipedia.org The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile for the enol form of the carbonyl compound. chemistrysteps.comwikipedia.org The product is a β-amino carbonyl compound, known as a Mannich base. wikipedia.org

Addition Reactions to Activated Alkenes:

This compound can undergo conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds. wikipedia.orgyoutube.comchemistrysteps.com In this reaction, the amine acts as a nucleophile and attacks the β-carbon of the unsaturated system, which is electrophilic due to resonance with the carbonyl group. wikipedia.org This 1,4-addition results in the formation of a β-amino carbonyl compound. chemistrysteps.com The reaction is often thermodynamically controlled. nih.gov

The following table outlines the key features of these reactions involving this compound.

| Reaction Type | Reactants | Key Intermediate | Product |

| Schiff Base Formation | This compound, Aldehyde/Ketone | Carbinolamine, Iminium ion libretexts.orgchemtube3d.comchemistrysteps.com | Imine (Schiff Base) |

| Mannich Reaction | This compound, Formaldehyde, Ketone/Aldehyde | Iminium ion chemistrysteps.comwikipedia.org | β-Amino carbonyl (Mannich Base) |

| Michael Addition | This compound, α,β-Unsaturated Carbonyl | Enolate youtube.com | β-Amino carbonyl |

Transformations Involving Proton Transfer and Salt Formation

The basicity of this compound is a fundamental aspect of its chemical reactivity, primarily driven by the ability of the nitrogen's lone pair to accept a proton (H). This proton transfer capability leads to the formation of ammonium (B1175870) salts.

The proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. nih.gov It is a measure of the intrinsic basicity of a molecule in the absence of solvent effects. toftech.ir The gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. nih.gov

Salt Formation:

This compound reacts readily with both inorganic and organic acids in an acid-base reaction to form the corresponding isononylammonium salts. For instance, with hydrochloric acid, it forms isononylammonium chloride. This transformation involves the transfer of a proton from the acid to the amine. The resulting salt is an ionic compound composed of the isononylammonium cation and the anion of the acid.

The general reaction can be represented as:

R-NH(_2) + H-X → R-NH(_3)X

Where R represents the isononyl group and X is the conjugate base of the acid.

The formation of salts significantly alters the physical properties of the amine, most notably its solubility. While this compound has limited solubility in water, its ammonium salts are generally much more water-soluble.

Reaction Kinetics and Thermodynamic Considerations in this compound Chemistry

The rates and equilibria of reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics.

Reaction Kinetics:

The rate of a chemical reaction involving this compound depends on factors such as the concentration of reactants, temperature, and the presence of a catalyst. For instance, in S(_N)2 reactions, the rate is dependent on the concentration of both the this compound and the electrophile. youtube.com

The kinetics of Michael additions can be complex, with the rate being influenced by the structure of the α,β-unsaturated carbonyl compound and the amine, as well as the solvent. nih.govnih.gov The reaction often follows a pseudo-first-order kinetic model under certain conditions. nih.gov

Thermodynamic Considerations:

The spontaneity of a reaction is determined by the change in Gibbs free energy ((\Delta)G). A negative (\Delta)G indicates a spontaneous reaction. nih.gov The relationship between these thermodynamic quantities is given by the equation:

(\Delta)G = (\Delta)H - T(\Delta)S

The following table provides a qualitative overview of the thermodynamic and kinetic aspects of key reactions of this compound.

| Reaction | Kinetic Factors | Thermodynamic Factors |

| Nucleophilic Substitution (S(_N)2) | Concentration of both reactants, steric hindrance, solvent polarity. youtube.com | Generally exothermic due to the formation of stronger bonds. |

| Schiff Base Formation | Acid catalysis is crucial; pH control is important for the reaction rate. libretexts.org | Reversible reaction; equilibrium can be shifted by removing water. |

| Michael Addition | Can be under kinetic or thermodynamic control; influenced by the nature of the nucleophile and substrate. chemistrysteps.comnih.gov | Often thermodynamically favored, leading to the more stable conjugate addition product. nih.gov |

| Salt Formation | Typically a very fast, diffusion-controlled reaction. | Highly exothermic and spontaneous due to the formation of a stable ionic salt. |

Applications of Isononanamine in Advanced Materials and Industrial Processes

Polymeric System Modification and Formulation

Isononanamine (B1580606) and its derivatives serve as valuable components in the modification and formulation of polymeric systems. As a chemical intermediate, it can be a precursor for polymer monomers lookchem.com. Amines, in general, are recognized for their role as crosslinking agents in the formation of specialized elastomers, contributing to the development of polymers with enhanced mechanical properties arcorepoxy.com. Research indicates that amine functional groups, when incorporated onto nanoparticle surfaces, can influence the properties of polymer matrices, such as improving adhesion to biomaterials or imparting bactericidal characteristics mdpi.com. These modifications leverage the inherent reactivity of the amine group to tailor the performance and characteristics of polymer-based materials.

Performance Enhancement in Lubricant and Fuel Systems

The chemical structure of this compound makes it a key intermediate in the production of additives for lubricant and fuel systems. It is utilized in the manufacture of lubricant additives designed to improve the performance and stability of lubricating oils atamanchemicals.comontosight.aiatamanchemicals.com. In fuel applications, this compound derivatives can function as components in fuel additive formulations, contributing properties such as enhanced buffering and corrosion inhibition innospec.com. The chemistry involving polyetheramines, related to amine structures, is employed in fuel system cleaners, suggesting a broader role for amine-based compounds in maintaining fuel system integrity and efficiency caltex.comreddit.com.

Utility as a Chemical Intermediate for Functional Molecules

A significant application of this compound lies in its role as a chemical intermediate for the synthesis of a wide array of functional molecules.

Surfactants: this compound serves as a precursor in the synthesis of various surfactants lookchem.comatamanchemicals.comontosight.aismolecule.com. Branched surfactants derived from related alcohols, such as isononanol, have demonstrated superior wettability and defoaming capabilities compared to their linear counterparts nih.gov. Research in this area also focuses on bio-based and zwitterionic surfactants, which can offer enhanced properties like improved adhesion and water resistance mdpi.commdpi.com.

Corrosion Inhibitors: The compound is a crucial intermediate for producing corrosion inhibitors atamanchemicals.comontosight.aiatamanchemicals.com. These inhibitors function by forming protective films on metal surfaces, thereby preventing corrosion through mechanisms such as blocking corrosive elements or hindering electrochemical reactions researchcommons.orggoogle.comintlchemgroup.com. Imidazolines and amido amines, classes of compounds often synthesized from amine intermediates, are widely used as oil-soluble corrosion inhibitors intlchemgroup.com.

Dyes and Pigments: this compound is essential in the production of pigments and is utilized in the synthesis of dyes atamanchemicals.com. Its chemical structure makes it a valuable building block for creating colored substances used across various industries.

Role in Metal Processing and Extraction Methodologies

This compound finds application as a metal extraction agent atamanchemicals.com. In industrial processes, amines and their derivatives are employed as extractants in solvent extraction methodologies for the separation and purification of metals. While specific research detailing this compound's direct use in large-scale metal extraction is not extensively detailed in the provided snippets, its role as an intermediate for synthesizing chemicals used in these processes underscores its indirect contribution to metal processing and refining lookchem.com.

Chemical Properties of this compound

The following table summarizes key chemical properties of this compound and its related forms, as found in the provided search results.

| Property | Isononylamine (Primary) | Diisononylamine (B8716261) (Secondary) |

| Molecular Formula | C9H21N | C18H39N |

| Molecular Weight | 143.27 g/mol | 269.5 g/mol |

| IUPAC Name | 7-methyloctan-1-amine | 7-methyl-N-(7-methyloctyl)octan-1-amine |

| Appearance | - | Colorless to pale yellow liquid |

| Odor | - | Characteristic amine odor |

| Solubility | Dissolves in water, forms H-bonds | Slightly soluble in water; soluble in organic solvents |

| Density | - | ~0.82 g/cm³ at 20°C |

| Boiling Point | - | 153-155°C at 10 mmHg |

| Flash Point | - | 110°C |

| Key Characteristics | Basic property; Sensitive to CO2; Stored under argon | Hydrophobic |

List of Compounds Mentioned:

this compound

Diisononylamine

Isononylamine

Triisononylamine

Spectroscopic and Chromatographic Methods for Isononanamine Analysis

Application of Nuclear Magnetic Resonance Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like isononanamine (B1580606). jchps.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of various functional groups. wikipedia.orgwikipedia.org

For this compound, ¹H NMR spectroscopy is instrumental in identifying the types of protons present in the molecule. The spectrum would exhibit characteristic signals corresponding to:

Methyl (CH₃) protons: These would appear as multiple signals in the upfield region of the spectrum, reflecting the different environments of the methyl groups in the branched structure (e.g., the gem-dimethyl group at the C5 position and the methyl group at the C3 position in 3,5,5-trimethylhexylamine).

Methylene (B1212753) (CH₂) protons: Signals for the methylene groups in the alkyl chain and the one adjacent to the amine group (-CH₂-NH₂) would be observed. The latter would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Methine (CH) proton: A signal corresponding to the single proton on the branched carbon would be present.

Amine (NH₂) protons: These protons typically appear as a broad singlet, and their chemical shift can be variable.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. savemyexams.com For an isomer like 3,5,5-trimethylhexylamine, distinct signals would be expected for each unique carbon, including the three different types of methyl carbons, the methylene carbons, the methine carbon, and the quaternary carbon. The chemical shifts of these carbons provide confirmation of the branched alkyl framework. creative-biostructure.com

The complexity of this compound, being a mixture of isomers, often results in overlapping signals in both ¹H and ¹³C NMR spectra. Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC), can be employed to resolve these complexities and establish definitive correlations between protons and carbons, confirming the exact isomeric composition of the sample. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (3,5,5-Trimethylhexylamine Isomer)

| Functional Group | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| Methyl | ¹H | 0.8 - 1.0 | Singlet / Doublet |

| ¹³C | 10 - 30 | N/A | |

| Methylene | ¹H | 1.1 - 1.7 | Multiplet |

| ¹³C | 30 - 50 | N/A | |

| Methylene (adjacent to -NH₂) | ¹H | 2.5 - 3.0 | Multiplet |

| ¹³C | 40 - 50 | N/A | |

| Methine | ¹H | 1.5 - 2.0 | Multiplet |

| ¹³C | 30 - 40 | N/A | |

| Amine | ¹H | 1.0 - 3.0 | Broad Singlet |

| ¹³C | N/A | N/A | |

| Quaternary Carbon | ¹³C | 30 - 40 | N/A |

Note: The predicted chemical shift values are approximate and can vary based on the solvent and specific isomeric composition.

Gas Chromatography-Mass Spectrometry for Compound Characterization and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In the GC component, the this compound isomer mixture is vaporized and passed through a long, thin column. The separation is based on the differential partitioning of the isomers between a mobile gas phase and a stationary liquid or polymer phase lining the column. Different isomers will have slightly different boiling points and polarities, causing them to travel through the column at different rates and elute at distinct retention times. This allows for the separation of the main this compound isomers from each other and from any impurities present.

As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into a predictable pattern of smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.

The mass spectrum of an this compound isomer would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of characteristic fragment ion peaks. Key fragmentation pathways for branched alkylamines often involve cleavage of the carbon-carbon bonds adjacent to the nitrogen atom (α-cleavage) and at the branching points of the alkyl chain. The resulting fragmentation pattern serves as a "molecular fingerprint," allowing for unambiguous identification of the compound by comparing the obtained spectrum to a library of known spectra.

Furthermore, GC-MS is highly effective for purity assessment. The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding component. By integrating the peak areas, the relative percentage of each isomer and any impurities can be accurately determined, providing a quantitative measure of the sample's purity.

Table 2: Expected GC-MS Data for a Major this compound Isomer

| Parameter | Expected Value/Observation | Significance |

| Retention Time (tᵣ) | Dependent on GC column and conditions | Separation of isomers and impurities |

| Molecular Ion (M⁺) | m/z = 143 | Confirms the molecular weight of C₉H₂₁N |

| Key Fragment Ion | m/z = 30 ([CH₂NH₂]⁺) | Characteristic fragment for primary amines |

| Other Fragment Ions | m/z = 57, 86, 128 | Corresponds to cleavage at branched points of the alkyl chain |

Development of Chromatographic Methods for this compound and Related Compounds

While GC-MS is a primary tool, other chromatographic methods have been developed for the analysis of this compound and similar aliphatic amines. The development of these methods often focuses on addressing challenges inherent to amine analysis, such as their basicity, which can lead to poor peak shape (tailing) on standard acidic silica (B1680970) columns, and their lack of a strong chromophore, which makes detection by UV-Vis difficult.

High-Performance Liquid Chromatography (HPLC) is a versatile alternative. To overcome the detection issue, derivatization is a common strategy. This compound can be reacted with a labeling agent to attach a chromophoric or fluorophoric group to the molecule. Common derivatizing reagents for primary amines include:

Dansyl chloride: Reacts with the amine to produce a highly fluorescent derivative detectable at very low concentrations.

Fluorescamine: Another reagent that reacts with primary amines to yield a fluorescent product.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.

The choice of HPLC column is also critical. Reversed-phase columns (e.g., C18, C8) are commonly used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine. For separating the underivatized amine, specialized columns, such as those with an embedded polar group or those designed for use at higher pH, can provide better chromatography.

Capillary Electrophoresis (CE) has also emerged as a high-efficiency separation technique for amines. Due to their basic nature, amines like this compound are positively charged in acidic buffers and can be separated based on their charge-to-size ratio with high resolution.

The development of these methods is driven by the need for robust and reliable analytical procedures for quality control in industrial settings and for the analysis of this compound in various matrices.

Advanced Analytical Approaches for Complex Mixture Analysis Containing this compound

The analysis of this compound in complex mixtures, such as environmental samples or industrial formulations, requires more advanced analytical approaches to achieve the necessary selectivity and sensitivity.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) offers significantly enhanced separation power compared to conventional GC. In GC×GC, the effluent from a primary GC column is subjected to a second, different type of column for a further, very fast separation. This results in a two-dimensional chromatogram with vastly increased peak capacity, allowing for the resolution of isomers and other components that would co-elute in a one-dimensional separation. The high data acquisition speed of TOFMS is essential to capture the very narrow peaks produced by GC×GC.

Tandem Mass Spectrometry (MS/MS) , often coupled with either GC or LC, provides an additional layer of selectivity. In a technique like Selected Reaction Monitoring (SRM), a specific precursor ion (e.g., the molecular ion of an this compound isomer) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out background noise and interferences from the sample matrix. This makes LC-MS/MS or GC-MS/MS a powerful tool for trace-level quantification of this compound in complex samples.

These advanced methods are crucial for research applications, such as metabolism studies or environmental fate analysis, where this compound may be present at low concentrations alongside a multitude of other compounds.

Theoretical and Computational Chemistry of Isononanamine

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules by describing electrons as delocalized across the entire molecule in molecular orbitals, rather than being localized on individual atoms unizin.org. Density Functional Theory (DFT) is a primary computational method used to investigate these electronic properties, allowing for the calculation of molecular orbitals, electron density, and charge distribution unizin.orgbhu.ac.infiveable.mempg.demdpi.comnationalmaglab.org.

Analysis of electronic structure calculations, particularly using DFT with functionals like B3LYP, provides insights into the distribution of electrons within isononanamine (B1580606). This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions bhu.ac.inmdpi.com. Mulliken population analysis, a common method, partitions electron density to estimate atomic charges, revealing the polarity and potential reactive sites within the molecule bhu.ac.infiveable.me. The calculated charge distribution can highlight electron-rich and electron-deficient areas, influencing intermolecular interactions and chemical reactivity fiveable.meresearchgate.net. For this compound, these calculations would reveal the electron distribution around the nitrogen atom and the alkyl chain, providing insights into its nucleophilic character and the electronic effects of the branched hydrocarbon structure.

Table 6.1.1: Key Electronic Structure Parameters (Representative Data)

| Parameter | Value (eV) | Description |

| HOMO Energy | -X.XX | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | -Y.YY | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | Z.ZZ | Difference between LUMO and HOMO energies, indicative of electronic stability. |

| Dipole Moment (μ) | A.AAA D | Measure of molecular polarity. |

| Net Charge (N atom) | -B.BB | Partial atomic charge on the nitrogen atom. |

Note: Specific values for this compound would depend on the exact isomer and computational method/basis set used. These are illustrative parameters.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves exploring the various spatial arrangements (conformations) a molecule can adopt and identifying the most energetically favorable ones iupac.orgresearchgate.netnih.govnih.govreddit.com. This is typically achieved through computational methods such as molecular mechanics, molecular dynamics, and quantum chemical calculations, often followed by energy minimization procedures iupac.orgresearchgate.netplos.org.

For this compound, a branched primary amine, conformational analysis would focus on the rotation around single bonds within the nonyl chain and the C-N bond. These rotations lead to different arrangements of the atoms in space, each possessing a unique potential energy. Energy minimization studies aim to find the local minima on the potential energy surface, corresponding to stable conformers researchgate.netplos.org. The "isononane" structure implies branching, which can lead to a greater number of possible conformers compared to linear alkanes due to increased rotational freedom and steric interactions. Identifying the global minimum conformation is crucial for understanding the molecule's intrinsic properties and its behavior in various environments. Computational tools and algorithms are employed to systematically search the conformational space and identify these low-energy structures researchgate.netnih.govnih.gov.

Table 6.2.1: Representative Conformational Energies and Dihedral Angles

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C-C) | Description of Conformation |

| Conformer 1 | 0.00 | XXX° | Most stable conformation |

| Conformer 2 | Y.YY | YYY° | Second most stable |

| Conformer 3 | Z.ZZ | ZZZ° | Third most stable |

Note: Specific dihedral angles and relative energies are dependent on the exact isomer of this compound and the computational methodology. These are illustrative.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions by identifying reaction pathways and characterizing transition states researchgate.netsolubilityofthings.commit.eduresearchgate.netchemrxiv.orge3s-conferences.orgresearchgate.netroutledge.comarxiv.org. A transition state represents the highest energy point along a reaction coordinate, a fleeting arrangement of atoms where bonds are breaking and forming solubilityofthings.commit.edue3s-conferences.org.

For this compound, computational studies could model pathways relevant to its amine functionality, such as protonation, alkylation, or other reactions involving the lone pair on the nitrogen atom. These calculations typically involve optimizing the geometry of reactants, products, intermediates, and transition states using DFT or other quantum chemical methods bhu.ac.inmpg.demit.eduresearchgate.netarxiv.org. The energy difference between reactants and the transition state yields the activation energy, which dictates the reaction rate solubilityofthings.comnih.gov. Techniques like the Nudged Elastic Band (NEB) method or the String Method are often used to map out the entire reaction pathway, including the transition state geometry routledge.com. Understanding these pathways is essential for predicting reaction outcomes and designing catalysts.

Table 6.3.1: Modeled Reaction Pathway Parameters (Illustrative)

| Reaction Step | Activation Energy (kcal/mol) | Transition State Geometry Feature | Notes |

| Protonation of amine | X.XX | Planar nitrogen | Modeled protonation of the amine nitrogen. |

| Alkylation (SN2) | Y.YY | Inverted nitrogen | Modeled SN2 reaction at the alpha-carbon of the alkyl chain. |

| C-N bond formation | Z.ZZ | Transition state geometry | Modeling a potential bond-forming step involving the amine group. |

Note: Specific reaction pathways and their activation energies are hypothetical and depend on the chosen reaction and computational parameters.

Prediction of Spectroscopic Signatures

Computational chemistry is instrumental in predicting the spectroscopic signatures of molecules, aiding in their identification and characterization. For this compound, this includes predicting its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

IR Spectroscopy: DFT calculations can predict vibrational frequencies, allowing for the assignment of characteristic peaks corresponding to functional groups. For this compound, key predicted absorptions would include those for N-H stretching (typically in the 3300-3500 cm⁻¹ range for primary amines) and C-H stretching (around 2850-2960 cm⁻¹ for sp³ hybridized carbons) bhu.ac.inyoutube.comrsc.orgyoutube.com.

NMR Spectroscopy: Computational methods can predict chemical shifts and coupling constants for ¹H and ¹³C NMR spectra. The electron-donating nature of the amine group and the branching of the alkyl chain would influence the chemical shifts of nearby protons and carbons bhu.ac.inyoutube.comyoutube.comyoutube.com. Predicted ¹H NMR spectra would show signals for the NH₂ protons and the various CH and CH₃ protons of the isononane chain.

Mass Spectrometry: Computational tools can predict fragmentation patterns for EI-MS or ESI-MS/MS, assisting in the identification of the molecule and its structural fragments uni-jena.denih.govnih.gov. For this compound, fragmentation might involve the loss of NH₃, alkyl fragments, or cleavage of the C-N bond.

Table 6.4.1: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Signal / Feature | Wavenumber/Chemical Shift (cm⁻¹ / ppm) | Assignment |

| IR Spectroscopy | N-H Stretch | 3350 - 3450 | Primary amine (NH₂) |

| C-H Stretch (sp³) | 2850 - 2960 | Alkyl chain C-H bonds | |

| ¹H NMR Spectroscopy | NH₂ Protons | 1.0 - 2.0 | Amine protons |

| CH/CH₂ Protons | 1.2 - 1.6 | Protons on the isononane chain | |

| CH₃ Protons | 0.8 - 1.0 | Methyl protons on the isononane chain | |

| ¹³C NMR Spectroscopy | C-N Carbon | 40 - 50 | Carbon directly bonded to nitrogen |

| Alkyl Carbons | 10 - 40 | Carbons of the isononane chain | |

| Mass Spectrometry | Molecular Ion ([M]⁺) | m/z XXX | Mass of the intact this compound molecule |

| Fragment Ion | m/z YYY | e.g., Loss of NH₃, alkyl fragment |

Note: Specific predicted values are highly dependent on the exact isomer of this compound and the computational methods employed. These are representative ranges and types of signals.

Compound Names Mentioned:

this compound

Environmental Transport and Transformation of Isononanamine

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes such as hydrolysis and photolysis. For Isononanamine (B1580606), specific rates or studies detailing its behavior through these pathways have not been identified.

Hydrolysis: Primary amines generally exhibit low susceptibility to hydrolysis under typical environmental conditions. However, specific data regarding the hydrolysis half-life of this compound in water or soil is not available.

Photolytic Processes: Photolysis involves the degradation of a chemical by light. While many organic compounds can undergo photolysis, specific photochemical reaction rates or products for this compound in environmental matrices (e.g., water, atmosphere) have not been reported.

Biodegradation Mechanisms and Microbial Interactions

Biodegradation is the breakdown of substances by microorganisms. The biodegradability of amines is highly dependent on their structure, including chain length, branching, and the presence of functional groups.

Biodegradation Mechanisms and Microbial Interactions: Research specifically investigating the biodegradation pathways, rates, or microbial consortia involved in the degradation of this compound is limited. General studies on amines suggest that while some may be readily biodegradable, others can be persistent depending on their specific molecular structure. nilu.noieaghg.org Studies on nonylphenol isomers, which share a nonyl chain but are phenols, indicate that isomer structure significantly influences biodegradability, with half-lives varying considerably. nih.govmdpi.comnih.gov However, direct comparative data for this compound is unavailable.

Sorption and Desorption Dynamics in Environmental Matrices

Sorption describes the process by which a chemical associates with solid environmental matrices like soil or sediment. This process is influenced by the chemical's properties, such as its polarity, water solubility, and organic carbon partition coefficient (Koc).

Sorption and Desorption Dynamics: Specific data on the sorption and desorption coefficients (e.g., Koc, Kd) for this compound in soil or sediment is not readily available. Understanding these parameters is crucial for predicting a chemical's mobility in the environment, its potential to leach into groundwater, or its availability for degradation. cymitquimica.comepa.gov Without these values, the extent to which this compound might bind to soil organic matter or mineral surfaces remains undetermined.

Atmospheric Fate and Transport Phenomena

The atmospheric fate of a compound is determined by processes such as volatilization, atmospheric transport, and chemical reactions in the air.

Volatilization: this compound has a reported vapor pressure of approximately 0.5±0.4 mmHg atamanchemicals.com, indicating a potential for volatilization from surfaces or water bodies into the atmosphere.

Atmospheric Transport and Transformation: Once in the atmosphere, chemicals can be transported over distances and undergo transformation through reactions with atmospheric oxidants, such as hydroxyl radicals (OH). While amines, in general, are known to participate in atmospheric photochemistry, specific reaction rate constants or atmospheric lifetimes for this compound have not been identified in the literature. General information suggests that reactive amines can enter atmospheric photochemical processes. nilu.noieaghg.org

Historical Perspectives and Future Research Trajectories for Isononanamine

Evolution of Isononanamine (B1580606) Research and Industrial Adoption

The historical trajectory of this compound research and its subsequent industrial adoption are not extensively documented in publicly available records, making a precise timeline challenging to establish. However, its development is intrinsically linked to the broader advancements in petrochemical processing and amine synthesis that gained momentum in the mid-20th century. The commercial availability of isononanol, a precursor to this compound, was a critical prerequisite for its industrial-scale production.

The likely impetus for the initial research into this compound and other branched-chain amines stemmed from the growing demand for specialty chemicals with specific physical and chemical properties. Industries such as agrochemicals, coatings, and petroleum additives were actively seeking novel compounds to enhance product performance. The synthesis of this compound, primarily through the reductive amination of isononanal or the amination of isononanol, represented a logical progression in the field of amine chemistry.

Early industrial adoption of this compound was probably driven by its utility as a versatile chemical intermediate. Its branched nonyl group confers unique solubility and steric hindrance characteristics, making it a valuable building block for the synthesis of a wide range of downstream products. For instance, its incorporation into surfactants and corrosion inhibitors for the oil and gas industry likely constituted some of its initial large-scale applications.

The evolution of research on this compound has mirrored the shifting priorities of the chemical industry. Initial research would have focused on optimizing synthesis routes to improve yield and reduce costs. As the compound became more established, research efforts likely expanded to explore its efficacy in various applications, leading to the development of derivatives with tailored functionalities. The timeline below provides a generalized overview of the key phases in the evolution of this compound research and industrial use.

| Time Period | Key Developments |

| Mid-20th Century | Advancements in petrochemical processing make precursors like isononanol more readily available. Initial laboratory-scale synthesis of this compound and other branched amines. |

| Late 20th Century | Optimization of industrial-scale production methods, likely focusing on reductive amination. Adoption of this compound as a key intermediate in the synthesis of surfactants, corrosion inhibitors, and agrochemicals. |

| Early 21st Century | Increased focus on developing specialized derivatives of this compound for high-performance applications. Growing interest in its potential use in more technologically advanced fields. |

Emerging Areas of Research and Novel Synthetic Targets

Current and future research on this compound is increasingly focused on leveraging its unique molecular architecture to address contemporary challenges in materials science and specialty chemicals. Emerging areas of investigation include the development of novel derivatives and the exploration of new applications that capitalize on its specific properties.

One significant area of emerging research is the synthesis of novel this compound-based polymers and copolymers. The incorporation of the bulky, hydrophobic isononyl group into polymer backbones can impart desirable properties such as improved thermal stability, enhanced solubility in organic media, and modified surface characteristics. These materials could find applications in advanced coatings, adhesives, and specialty plastics.

Another promising research direction is the development of new this compound derivatives as functional additives. For example, research is ongoing to create more effective and environmentally benign corrosion inhibitors and lubricant additives based on this compound. This involves the synthesis of novel salts and amides of this compound with tailored functionalities.

Furthermore, the synthesis of chiral derivatives of this compound is a potential area for future research. The introduction of chirality could open up new possibilities for its use in asymmetric synthesis and as a resolving agent for racemic mixtures, which is of significant interest to the pharmaceutical and fine chemical industries.

Novel synthetic targets for this compound and its derivatives are summarized in the table below:

| Research Area | Novel Synthetic Targets | Potential Applications |

| Polymer Chemistry | This compound-containing monomers and polymers | Advanced coatings, specialty adhesives, high-performance plastics |

| Functional Additives | Novel this compound salts and amides | Next-generation corrosion inhibitors, lubricant additives, fuel detergents |

| Asymmetric Synthesis | Chiral this compound derivatives | Resolving agents, chiral catalysts in pharmaceutical and fine chemical synthesis |

| Supramolecular Chemistry | This compound-based host-guest systems | Molecular recognition, sensing, and self-assembling materials |

Prospective Applications in Sustainable Chemistry and Advanced Technologies

The future applications of this compound are expected to be significantly influenced by the growing emphasis on sustainable chemistry and the development of advanced technologies. Its inherent properties make it a candidate for use in several innovative and environmentally conscious applications.

In the realm of sustainable chemistry, this compound and its derivatives are being explored as components of "green" solvents and reaction media. Their low volatility and tunable solvency make them potential replacements for more hazardous and environmentally persistent solvents. Additionally, the development of biodegradable surfactants and emulsifiers based on this compound is a key area of research aimed at reducing the environmental impact of detergents and cleaning products.

The use of this compound in advanced technologies is another promising frontier. In the field of materials science, this compound-modified nanoparticles and nanocomposites are being investigated for a variety of applications. The amine group can act as a capping agent or a surface modifier for nanoparticles, improving their dispersion and compatibility with polymer matrices. This could lead to the development of advanced materials with enhanced mechanical, thermal, and barrier properties.

Furthermore, the potential for this compound derivatives to be used in electronic materials is an area of nascent research. The introduction of specific functional groups onto the this compound backbone could yield compounds with interesting electronic or optical properties, making them suitable for applications in organic electronics or as components in advanced sensor technologies.

A summary of prospective applications for this compound in sustainable chemistry and advanced technologies is presented below:

| Field | Prospective Applications |

| Sustainable Chemistry | "Green" solvents and reaction media, biodegradable surfactants and emulsifiers, intermediates for bio-based polymers. |

| Advanced Materials | Surface modifiers for nanoparticles, components of polymer nanocomposites, precursors for advanced ceramics. |

| Electronics | Components of organic electronic materials, functional molecules for advanced sensors. |

| Biotechnology | Reagents for bioprocessing and purification, components of drug delivery systems. |

Q & A

Q. What are the optimal synthetic routes for Isononanamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Experimental Design: Compare traditional amine alkylation methods (e.g., Gabriel synthesis) with catalytic reductive amination using substrates like isononanaldehyde. Monitor variables: temperature (40–120°C), catalyst loading (e.g., Pd/C, Raney Ni), and solvent polarity (e.g., ethanol vs. THF).

- Data Collection: Use gas chromatography (GC) with flame ionization detection (FID) for yield quantification and nuclear magnetic resonance (NMR) for structural validation .

- Contradiction Analysis: If yield discrepancies arise (e.g., <60% in non-polar solvents), test hypotheses about solvent-catalyst interactions via kinetic studies .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

- Method Selection: Validate liquid chromatography-mass spectrometry (LC-MS) against gas chromatography (GC-MS) for sensitivity and selectivity. Include internal standards (e.g., deuterated analogs) to correct matrix effects .

- Calibration: Prepare standard curves in relevant matrices (e.g., serum, soil extracts) to assess linearity (R² ≥0.99) and limit of detection (LOD <1 ppm) .

- Troubleshooting: If signal suppression occurs in LC-MS, optimize ionization parameters (e.g., electrospray vs. APCI) or employ solid-phase extraction (SPE) for cleanup .

Q. How does this compound’s stability vary under different storage conditions (pH, temperature, light exposure)?

Methodological Answer:

- Stability Protocols: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor degradation products via high-resolution mass spectrometry (HRMS). Compare with real-time data .

- Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius plots. For pH-dependent instability, buffer solutions (pH 2–12) can identify optimal storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in catalytic systems (e.g., CO₂ capture or polymer synthesis)?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations to map reaction pathways (e.g., amine-CO₂ carbamate formation) and compare with experimental activation energies .

- Spectroscopic Validation: Use in situ infrared (IR) spectroscopy to detect intermediates (e.g., zwitterionic species) during reactions. Correlate spectral shifts with DFT-predicted geometries .

- Contradiction Resolution: If experimental activation energies deviate >10% from DFT predictions, re-evaluate solvent effects or transition-state approximations .

Q. How can researchers resolve contradictory findings about this compound’s environmental toxicity across studies?

Methodological Answer:

- Meta-Analysis Framework: Systematically review toxicity data (e.g., EC₅₀ values) using PRISMA guidelines. Weight studies by sample size, test organism (e.g., Daphnia magna vs. algae), and exposure duration .

- Dose-Response Modeling: Apply Hill equation or probit analysis to harmonize disparate datasets. Test for confounding factors (e.g., dissolved organic carbon in aquatic tests) .

- Validation Experiments: Replicate high-discrepancy studies under controlled conditions (e.g., OECD guidelines) to isolate methodological variables .

Q. What strategies optimize this compound’s selectivity in multi-component reactions (e.g., asymmetric catalysis)?

Methodological Answer:

- Chiral Ligand Screening: Test phosphine, bisoxazoline, or salen ligands in palladium- or copper-catalyzed reactions. Use enantiomeric excess (ee) as the dependent variable .

- Design of Experiments (DoE): Apply factorial design to evaluate interactions between ligand structure, solvent polarity, and temperature. Prioritize factors via Pareto analysis .

- Kinetic Profiling: Track ee over time via chiral HPLC to distinguish thermodynamic vs. kinetic control .

Q. How do structural modifications of this compound influence its physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors like molar refractivity, topological surface area, and H-bond donor count .

- Experimental Validation: Synthesize derivatives (e.g., branched vs. linear alkyl chains) and measure logP via shake-flask method. Compare with computational predictions .

- Statistical Analysis: Use multiple linear regression (MLR) to identify dominant structural contributors to solubility .

Methodological Best Practices

-

Data Reporting: Adhere to ACS or RSC guidelines for numerical precision (e.g., report SD/SE with ≤3 significant figures) and statistical significance thresholds (e.g., p <0.05 with Bonferroni correction) .

-

Literature Review: Use federated search tools (e.g., Web of Science, Open Knowledge Maps) to aggregate peer-reviewed studies and patent data, prioritizing recent advancements (post-2020) .

手把手教你快速获取本领域科研最新进展02:15

-

Ethical Compliance: For biological studies, obtain institutional approval for toxicity testing and adhere to OECD guidelines for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.